![molecular formula C11H16N4O3 B047291 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol CAS No. 120277-93-2](/img/structure/B47291.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a GABAA receptor antagonist that has been shown to have a variety of effects on the central nervous system. In
Applications De Recherche Scientifique
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the ability to block the sedative and hypnotic effects of benzodiazepines. It has also been studied for its potential use in the treatment of alcoholism and for its ability to modulate the activity of GABAA receptors.
Mécanisme D'action
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 is a competitive antagonist of the benzodiazepine site on the GABAA receptor. It binds to the same site as benzodiazepines but has an opposite effect, blocking the activity of the receptor rather than enhancing it. This mechanism of action has been well-studied and is the basis for alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513's potential use in scientific research.
Biochemical and Physiological Effects:
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 has a variety of biochemical and physiological effects. It has been shown to block the sedative and hypnotic effects of benzodiazepines, as well as to reduce the severity of withdrawal symptoms in alcohol-dependent individuals. It has also been shown to modulate the activity of GABAA receptors, which are involved in the regulation of anxiety, sleep, and muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 has several advantages for use in lab experiments. It is a well-established compound that has been extensively studied, and its mechanism of action is well-understood. It has also been shown to have a variety of effects on the central nervous system, which makes it useful for studying the role of GABAA receptors in various physiological and pathological processes. However, there are also some limitations to its use. It is a potent antagonist of the benzodiazepine site on the GABAA receptor, which means that it may have off-target effects on other receptors. It is also a relatively expensive compound, which may limit its use in some lab settings.
Orientations Futures
There are several future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513. One area of interest is its potential use in the treatment of alcoholism. It has been shown to reduce the severity of withdrawal symptoms in alcohol-dependent individuals, and further research may lead to the development of new treatments for this condition. Another area of interest is its potential use in the treatment of anxiety disorders. It has been shown to modulate the activity of GABAA receptors, which are involved in the regulation of anxiety, and further research may lead to the development of new treatments for these disorders. Finally, there is also interest in the development of new compounds that target the benzodiazepine site on the GABAA receptor, and alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 may serve as a useful starting point for the development of these compounds.
Conclusion:
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 is a well-studied compound that has a variety of potential applications in scientific research. Its mechanism of action as a competitive antagonist of the benzodiazepine site on the GABAA receptor has been well-established, and it has been shown to have a variety of effects on the central nervous system. While there are some limitations to its use, it remains a useful compound for studying the role of GABAA receptors in various physiological and pathological processes, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 involves several steps, including the reaction of 6-azabicyclo[3.1.0]hexane-6-ethanol with 2-nitro-1H-imidazole-1-carboxaldehyde, followed by reduction with sodium borohydride. The final product is purified using column chromatography. This synthesis method has been well-established and has been used to produce alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 for use in scientific research.
Propriétés
Numéro CAS |
120277-93-2 |
|---|---|
Nom du produit |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol |
Formule moléculaire |
C11H16N4O3 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-(6-azabicyclo[3.1.0]hexan-6-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H16N4O3/c16-8(7-14-9-2-1-3-10(9)14)6-13-5-4-12-11(13)15(17)18/h4-5,8-10,16H,1-3,6-7H2 |
Clé InChI |
OIDNCWWLMVXHET-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
SMILES canonique |
C1CC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





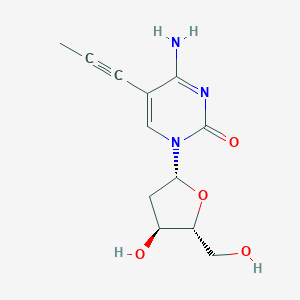

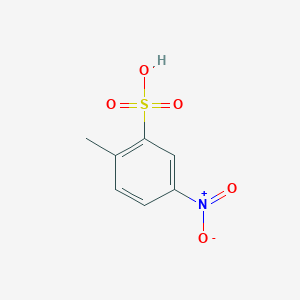


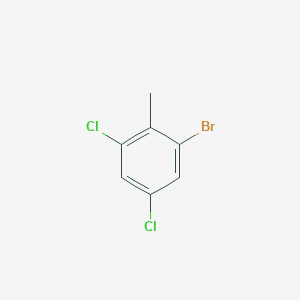

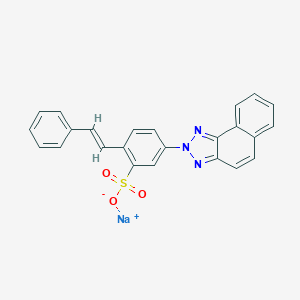
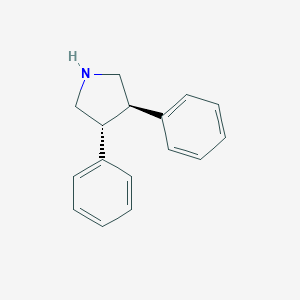
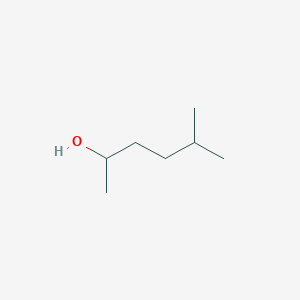
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
